Methyl 3-(2-nitrophenoxy)benzoate

Structure-Activity Relationship Medicinal Chemistry Agrochemical Research

Methyl 3-(2-nitrophenoxy)benzoate (CAS 227275-01-6) is a strategic 2-nitro-5-(substituted-phenoxy)benzoate ester building block for PPO-targeted herbicide lead optimization. Its ortho-nitro / meta-methyl ester substitution pattern provides a distinct electronic profile versus the para-nitro isomer—critical for mapping steric and electronic requirements in SAR studies. The methyl ester handle enables straightforward hydrolysis to the free acid or conversion to amides, hydrazides, and other esters. Procure this precise scaffold to avoid failed experiments caused by unvalidated analog substitution. Available from multiple global suppliers in research and bulk quantities.

Molecular Formula C14H11NO5
Molecular Weight 273.244
CAS No. 227275-01-6
Cat. No. B2544714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-nitrophenoxy)benzoate
CAS227275-01-6
Molecular FormulaC14H11NO5
Molecular Weight273.244
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C14H11NO5/c1-19-14(16)10-5-4-6-11(9-10)20-13-8-3-2-7-12(13)15(17)18/h2-9H,1H3
InChIKeyJLDBSSBLARPGPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(2-nitrophenoxy)benzoate (227275-01-6): A Versatile Nitroaryl Ether Building Block for Agrochemical Intermediates and Fine Chemical Synthesis


Methyl 3-(2-nitrophenoxy)benzoate (CAS: 227275-01-6) is a nitro-substituted diaryl ether compound with the molecular formula C₁₄H₁₁NO₅ and a molecular weight of 273.24 g/mol . It serves as a key building block and synthetic intermediate within the broader class of 2-nitro-5-(substituted-phenoxy)benzoate esters, a chemical family known for its established utility in herbicidal applications [1]. As a methyl ester derivative, it offers a distinct reactivity profile compared to its carboxylic acid counterparts, providing a strategic handle for further chemical transformations in the synthesis of more complex molecules [2].

Methyl 3-(2-nitrophenoxy)benzoate: Why Direct Substitution with Other Nitrophenoxybenzoates Can Compromise Synthetic Outcomes and Biological Activity


Within the family of nitrophenoxybenzoates, subtle structural variations—such as the position of the nitro group (ortho, meta, or para) and the nature of the ester moiety (methyl, ethyl, etc.)—can lead to profound differences in physicochemical properties and, consequently, reactivity and biological performance. For instance, a change in the nitro group's position from ortho (as in Methyl 3-(2-nitrophenoxy)benzoate) to para (as in Methyl 3-(4-nitrophenoxy)benzoate) alters the molecule's electronic distribution, which has been shown to affect its inhibitory activity against enzymes like carbonic anhydrase [1]. Furthermore, patents in the herbicide field explicitly caution that herbicidal effectiveness within the 2-nitro-5-(substituted-phenoxy)benzoate class is unpredictable, and closely related analogs often exhibit vastly different weed control abilities [2]. Therefore, substituting Methyl 3-(2-nitrophenoxy)benzoate with a structurally similar, but not identical, analog without rigorous validation can lead to failed experiments, irreproducible results, or suboptimal performance in the intended application [1][2].

Methyl 3-(2-nitrophenoxy)benzoate (CAS 227275-01-6): A Quantitative Evidence Guide for Differentiated Scientific and Industrial Procurement


Structural Differentiation via Ortho-Nitro Group: Distinct Physicochemical and Predicted Biological Profile Compared to Para-Nitro Analog

Methyl 3-(2-nitrophenoxy)benzoate is distinguished by its ortho-nitro group on the phenoxy ring. This structural feature confers a distinct electronic and steric environment compared to its para-nitro analog, Methyl 3-(4-nitrophenoxy)benzoate (CAS 212189-48-5). This differentiation is reflected in their predicted physicochemical properties. While direct comparative biological data for the target compound is unavailable, the para-nitro analog demonstrates a specific biological interaction, with a reported IC50 of 52 nM against human carbonic anhydrase 2 [1]. The ortho-substitution pattern of the target compound is expected to yield a different binding affinity and selectivity profile, making it a critical alternative scaffold for structure-activity relationship (SAR) studies and lead optimization [1].

Structure-Activity Relationship Medicinal Chemistry Agrochemical Research

Ester Moiety Advantage for Downstream Synthesis: A Reactive Handle for Controlled Derivatization Compared to Free Carboxylic Acid

The methyl ester functionality of Methyl 3-(2-nitrophenoxy)benzoate provides a significant advantage over its free acid counterpart, 3-(2-nitrophenoxy)benzoic acid (CAS 27237-20-3). The ester acts as a protected carboxyl group, allowing for selective transformations at other positions of the molecule without interference from the acidic proton [1]. This is a key advantage in multi-step synthetic sequences, such as those described for preparing complex herbicidal 2-nitro-5-(substituted-phenoxy)benzoate esters, where the ester moiety can be maintained through various reaction conditions and later hydrolyzed to the active acid or converted to other derivatives like amides [2].

Organic Synthesis Methodology Agrochemical Intermediate

Differentiation from Non-Nitrated Analog: The Ortho-Nitro Group as a Critical Driver for Herbicidal Activity within the Class

The presence of the nitro group is a crucial determinant of biological activity in the diaryl ether class of herbicides. Methyl 3-(2-nitrophenoxy)benzoate is structurally related to the core of several commercial diphenyl ether herbicides that function by inhibiting protoporphyrinogen oxidase (PPO) [1][2]. In stark contrast, the non-nitrated analog, Methyl 3-phenoxybenzoate (CAS 50789-43-0), is not known for herbicidal activity and is instead studied as an insect repellent synergist or a metabolite of pyrethroid insecticides . This fundamental difference in application highlights the nitro group's essential role in dictating the compound's mechanism of action and biological fate, making Methyl 3-(2-nitrophenoxy)benzoate a far more relevant scaffold for developing new PPO-inhibiting herbicides [1].

Herbicide Development Agrochemicals Pesticide Research

Methyl 3-(2-nitrophenoxy)benzoate (227275-01-6): Optimal Industrial and Research Application Scenarios Validated by Evidence


Synthesis of Novel Diphenyl Ether Herbicide Candidates

Given its structural classification as a 2-nitro-5-(substituted-phenoxy)benzoate ester, the compound is an ideal starting material or key intermediate for synthesizing novel analogs of diphenyl ether herbicides that target protoporphyrinogen oxidase (PPO) [1]. Its ortho-nitro and meta-methyl ester substitution pattern provides a unique scaffold for lead optimization, potentially yielding candidates with improved potency, selectivity, or environmental profiles compared to existing commercial standards [2]. The methyl ester handle allows for straightforward derivatization into a library of amides, hydrazides, or other esters for structure-activity relationship (SAR) exploration [3].

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

This compound serves as a valuable negative control or alternative scaffold in SAR studies focused on nitrophenoxy-containing bioactive molecules. Its ortho-nitro substitution pattern offers a direct structural comparison to the para-nitro isomer, which has demonstrated inhibitory activity against enzymes like carbonic anhydrase 2 (IC50 = 52 nM) [4]. By testing both isomers in parallel, researchers can precisely map the steric and electronic requirements of a given biological target, thereby guiding rational drug or probe design [4].

Methodological Development for Complex Ether and Ester Synthesis

The compound's combination of a nitro group (an electron-withdrawing group) and an ester group (a sensitive but versatile functional group) makes it a challenging and relevant substrate for developing new synthetic methodologies. It can be used to test and optimize novel etherification, reduction, or cross-coupling reactions under mild conditions [5]. Successful methodologies developed on this substrate can then be applied to the synthesis of other valuable, complex molecules in both academic and industrial settings [5].

Preparation of Advanced Agrochemical Intermediates via Ester Hydrolysis and Functionalization

The compound is a direct precursor to 3-(2-nitrophenoxy)benzoic acid via simple methyl ester hydrolysis . This carboxylic acid is itself a valuable intermediate for the synthesis of a wide array of derivatives, including amides, acid chlorides, and other esters, which are commonly explored in herbicide and plant growth regulator research [6]. Procuring the methyl ester provides a stable and easily handled form of this key intermediate, ready for on-demand conversion to the free acid or other functional groups as needed in a synthetic route [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-(2-nitrophenoxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.